molecular formula C4H5IO2 B1310065 (Z)-3-Iodopropenoic acid methyl ester CAS No. 6214-23-9

(Z)-3-Iodopropenoic acid methyl ester

Cat. No.: B1310065
CAS No.: 6214-23-9
M. Wt: 211.99 g/mol
InChI Key: SUQXOFVGKSUSSM-IHWYPQMZSA-N
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Description

(Z)-3-Iodopropenoic acid methyl ester is an organic compound with the molecular formula C4H5IO2 It is a derivative of propenoic acid, where the hydrogen atom on the third carbon is replaced by an iodine atom, and the carboxylic acid group is esterified with methanol

Preparation Methods

Synthetic Routes and Reaction Conditions

(Z)-3-Iodopropenoic acid methyl ester can be synthesized through several methods. One common approach involves the iodination of propenoic acid derivatives. For instance, the reaction of propenoic acid with iodine and a suitable catalyst can yield the iodinated product, which can then be esterified with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(Z)-3-Iodopropenoic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted propenoic acid methyl esters.

    Oxidation: Formation of iodinated carboxylic acids.

    Reduction: Formation of iodinated alcohols.

Scientific Research Applications

(Z)-3-Iodopropenoic acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactivity.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of iodinated compounds for imaging and therapeutic purposes.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

    (E)-3-Iodopropenoic acid methyl ester: The geometric isomer with different spatial arrangement.

    3-Bromopropenoic acid methyl ester: Similar structure with bromine instead of iodine.

    3-Chloropropenoic acid methyl ester: Similar structure with chlorine instead of iodine

Uniqueness

(Z)-3-Iodopropenoic acid methyl ester is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The iodine atom’s larger size and higher polarizability make it more reactive in substitution and addition reactions, providing unique opportunities in synthetic chemistry .

Properties

IUPAC Name

methyl (Z)-3-iodoprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5IO2/c1-7-4(6)2-3-5/h2-3H,1H3/b3-2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQXOFVGKSUSSM-IHWYPQMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C\I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00420163
Record name (Z)-3-Iodopropenoic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00420163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6214-23-9
Record name (Z)-3-Iodopropenoic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00420163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-Methyl-3-Iodoacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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